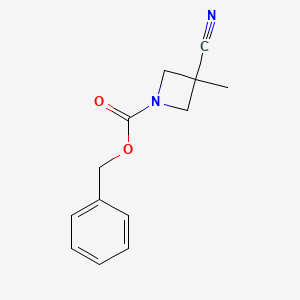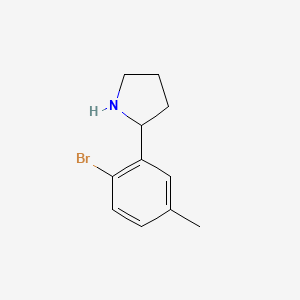
Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is a chemical compound featuring a four-membered oxetane ring fused with a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(pyridin-2-yl)oxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C−O bond formation. This can be achieved via epoxide ring opening followed by ring closing . Another approach involves the electrophilic halocyclization of alcohols .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the oxetane ring, leading to ring-opening products.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Ring-opened carboxylic acids or ketones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry: Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, oxetane-containing compounds are investigated for their ability to modulate physicochemical properties of drug candidates, enhancing their stability and bioavailability .
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural features .
作用机制
The mechanism of action of sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its oxetane and pyridine moieties. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .
相似化合物的比较
- Sodium 3-(pyridin-4-yl)oxetane-3-carboxylate
- Methyl 2-(oxetan-3-ylidene)acetate
- Azetidine derivatives
Comparison: Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is unique due to the presence of both an oxetane ring and a pyridine moiety. This combination imparts distinct physicochemical properties, such as increased stability and reactivity, compared to other similar compounds .
属性
分子式 |
C9H8NNaO3 |
|---|---|
分子量 |
201.15 g/mol |
IUPAC 名称 |
sodium;3-pyridin-2-yloxetane-3-carboxylate |
InChI |
InChI=1S/C9H9NO3.Na/c11-8(12)9(5-13-6-9)7-3-1-2-4-10-7;/h1-4H,5-6H2,(H,11,12);/q;+1/p-1 |
InChI 键 |
QKRKFERLGBZNOT-UHFFFAOYSA-M |
规范 SMILES |
C1C(CO1)(C2=CC=CC=N2)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)

![2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B15304360.png)


![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)


![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)
![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)

